Product packaging for Fmoc-Arg(Me,pbf)-OH(Cat. No.:CAS No. 1135616-49-7)

Fmoc-Arg(Me,pbf)-OH

Cat. No.: B1443792
CAS No.: 1135616-49-7
M. Wt: 662.8 g/mol
InChI Key: JAUPJPAADXVUGQ-LJAQVGFWSA-N
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Description

Significance of Modified Arginine Residues in Peptide Design

Arginine, with its guanidinium (B1211019) group, is a critical amino acid in many biologically active peptides, contributing to protein-protein interactions and cellular uptake. chempep.comresearchgate.net The modification of arginine residues, such as through methylation, can significantly alter a peptide's properties. N-methylation, for instance, can enhance a peptide's stability against enzymatic degradation, improve its ability to cross cell membranes, and fine-tune its biological activity. nih.govresearchgate.net This modification can also influence the peptide's three-dimensional structure, which is crucial for its function. acs.org The ability to incorporate these modified arginines into a peptide sequence allows researchers to design peptides with improved therapeutic potential. researchgate.net

Role of Fmoc-Arg(Me,Pbf)-OH in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, allowing for the efficient and precise assembly of amino acids into a desired sequence. openaccessjournals.comkbdna.com this compound is a key building block in Fmoc-based SPPS, a method that relies on the Fmoc group to temporarily protect the amino end of the amino acid. chemsrc.commedchemexpress.com

The protection of arginine's highly reactive guanidino side chain has been a long-standing challenge in peptide synthesis. mdpi.comacs.org Early protecting groups, such as the nitro (NO2) and tosyl (Tos) groups, were developed for Boc (tert-butoxycarbonyl) chemistry and required harsh cleavage conditions. mdpi.compeptide.com The advent of Fmoc chemistry necessitated the development of more labile protecting groups. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group was an early option, but its removal was often slow. mdpi.comnih.gov A significant advancement came with the introduction of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, which offered much faster deprotection times. nih.govsemanticscholar.org Subsequently, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group was introduced and has become the standard for arginine protection in Fmoc SPPS due to its favorable lability. nih.gov

The Pbf group offers several key advantages for protecting the arginine side chain during Fmoc SPPS. It provides efficient protection, preventing unwanted side reactions and ensuring high yields in peptide synthesis. chempep.com The Pbf group is stable under the basic conditions used to remove the Fmoc group, yet it is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final step of releasing the peptide from the solid support. chempep.com This orthogonality is crucial for the successful synthesis of complex peptides. smolecule.com Compared to its predecessor, Pmc, the Pbf group is slightly more acid-labile, allowing for faster and cleaner deprotection, especially in peptides containing multiple arginine residues. peptide.comnih.gov Furthermore, the use of Pbf can reduce the occurrence of side reactions involving tryptophan residues during cleavage. chemicalbook.com

Scope of Academic Research on this compound

The unique properties of this compound have made it a valuable tool in academic research, driving new developments in peptide synthesis and biomedical applications.

Modern peptide synthesis is focused on improving efficiency, scalability, and the ability to create increasingly complex molecules. numberanalytics.com Innovations include the use of automated synthesizers, microwave-assisted synthesis for faster reaction times, and the development of novel, more efficient coupling reagents. openaccessjournals.comnumberanalytics.com The use of green solvents, such as N-butylpyrrolidinone (NBP) as an alternative to dimethylformamide (DMF), is also a growing trend aimed at making peptide synthesis more environmentally friendly. rsc.org Research continues to explore new protecting groups that offer even greater control and milder deprotection conditions. semanticscholar.orgub.edu

The ability to incorporate methylated arginine into peptides using this compound has opened up new avenues in biomedical research. chemimpex.com Arginine-rich peptides are being investigated as cell-penetrating peptides (CPPs), which can deliver therapeutic cargo into cells. chempep.comnih.gov N-methylation can enhance the cell-penetrating ability of these peptides. nih.gov Modified peptides are also being explored for their potential as antimicrobial agents, with research showing that arginine residues can disrupt bacterial cell membranes. omizzur.comchapman.edu Furthermore, peptides containing modified arginine are being studied for their potential as anti-tumor agents and for their role in modulating protein-protein interactions, which are central to many cellular processes. omizzur.comrcsb.orgportlandpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H42N4O7S B1443792 Fmoc-Arg(Me,pbf)-OH CAS No. 1135616-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[N'-methyl-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36-6)37-17-11-16-29(32(40)41)38-34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,38,42)(H,40,41)(H2,36,37,39)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUPJPAADXVUGQ-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC)NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC)NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855649
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-[N'-methyl-N-(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)carbamimidoyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135616-49-7
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-[N'-methyl-N-(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)carbamimidoyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for Fmoc Arg Me,pbf Oh

General Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient and controlled assembly of peptide sequences on an insoluble solid support. bachem.com This method offers significant advantages, including the simplified purification of intermediate peptides through filtration and washing, the ability to use excess reagents to drive reactions to completion, and amenability to automation. oup.com

Stepwise Assembly Strategy

The fundamental principle of SPPS is the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin. bachem.com The synthesis proceeds in a C-terminal to N-terminal direction. biosynth.com A typical cycle in Fmoc-SPPS involves the following key steps:

Deprotection: The temporary Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine (B6355638) in a suitable organic solvent like dimethylformamide (DMF). iris-biotech.debiotage.com

Washing: Excess deprotection reagent and byproducts are thoroughly removed by washing the resin with appropriate solvents. bachem.com

Coupling: The next Fmoc-protected amino acid, with its carboxyl group activated, is introduced to form a new peptide bond with the newly exposed N-terminus of the growing peptide chain. bachem.comoup.com

Washing: A final washing step removes any unreacted amino acid and coupling reagents, ensuring the purity of the elongated peptide-resin conjugate before the next cycle begins. bachem.com

This cyclical process is repeated until the desired peptide sequence is fully assembled. biosynth.com

Orthogonal Protecting Group Strategy

A critical element for the success of SPPS is the use of an orthogonal protecting group strategy. fiveable.me This strategy involves the use of multiple classes of protecting groups that can be selectively removed under different chemical conditions without affecting the others. iris-biotech.defiveable.me In the context of Fmoc-SPPS, this typically involves:

Temporary α-Amino Protecting Group: The Fmoc group is used for the temporary protection of the N-terminus. Its lability to basic conditions (e.g., piperidine) allows for its removal at each step of the synthesis. iris-biotech.debiotage.com

Permanent Side-Chain Protecting Groups: Reactive side-chain functionalities of amino acids are protected with groups that are stable to the basic conditions used for Fmoc removal but can be cleaved under strongly acidic conditions at the end of the synthesis. oup.combiosynth.com For arginine, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a common choice for protecting the guanidino group. chempep.com Other side-chain protecting groups, such as the tert-butyl (tBu) group, are often used for other amino acids like aspartic acid, glutamic acid, serine, and threonine. iris-biotech.de

Resin Linker: The peptide is anchored to the solid support via a linker that is stable throughout the synthesis but can be cleaved under the final, strongly acidic conditions, which also removes the permanent side-chain protecting groups. nih.gov

This orthogonality ensures that the peptide chain is extended in a controlled manner and that side-chain modifications are prevented during chain elongation. springernature.com

Specific Protocols for Fmoc-Arg(Me,Pbf)-OH Incorporation

The incorporation of sterically hindered or modified amino acids like this compound can present challenges. The bulky Pbf group and the methylation on the guanidino group can slow down the coupling reaction. Therefore, the choice of coupling reagents and additives is crucial for achieving high coupling efficiency and preventing side reactions.

Coupling Reagents and Additives for Efficient Arginine Incorporation

To facilitate the formation of the peptide bond, the carboxyl group of the incoming amino acid must be activated. iris-biotech.de This is achieved using coupling reagents, often in the presence of additives that can enhance reaction rates and suppress side reactions like racemization. tandfonline.com

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used activating agents in peptide synthesis. interchim.frbachem.com They react with the carboxylic acid of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate. tandfonline.comgoogle.com This intermediate can then react with the free amine of the peptide-resin to form the desired peptide bond. google.com DIC is often preferred in SPPS because its urea (B33335) byproduct is more soluble in common organic solvents and can be easily washed away. peptide.com

The general mechanism for carbodiimide (B86325) activation is as follows: R-COOH + R'-N=C=N-R' → R-CO-O-C(=NR')NHR' (O-acylisourea intermediate)

While effective, the O-acylisourea intermediate is highly reactive and can be prone to side reactions, including racemization and the formation of an unreactive N-acylurea. tandfonline.comoxymapure.com

To mitigate the side reactions associated with carbodiimide activation and to improve coupling efficiency, additives are commonly used. tandfonline.com For many years, 1-hydroxybenzotriazole (B26582) (HOBt) was the standard additive. nih.govacs.org HOBt reacts with the O-acylisourea intermediate to form a less reactive, but more stable, active ester. tandfonline.com This active ester then goes on to acylate the N-terminal amine of the growing peptide chain.

More recently, ethyl 2-cyano-2-(hydroxyimino)acetate, known as OxymaPure, has emerged as a superior alternative to HOBt. iris-biotech.de OxymaPure offers several advantages:

Enhanced Reactivity: It has been shown to provide coupling efficiencies comparable to or even exceeding those of HOBt, and in some cases, approaching the reactivity of the more potent but potentially explosive HOAt. acs.orgiris-biotech.de

Reduced Racemization: OxymaPure is highly effective at suppressing racemization during the coupling of chiral amino acids. oxymapure.com

Improved Safety Profile: Unlike HOBt and its derivative HOAt, which have been classified as explosive, OxymaPure is non-explosive, making it a safer choice for laboratory and industrial-scale synthesis. tandfonline.comiris-biotech.degoogle.com

The combination of a carbodiimide like DIC with OxymaPure is a highly effective method for the incorporation of sterically demanding amino acids such as this compound. oxymapure.comrsc.org This combination ensures a high yield of the desired peptide with minimal side product formation.

Below is a table summarizing the key reagents discussed:

Reagent NameAbbreviationFunction
9-fluorenylmethoxycarbonylFmocTemporary α-amino protecting group
2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylPbfPermanent side-chain protecting group for Arginine
N,N'-DiisopropylcarbodiimideDICCoupling reagent (activates carboxyl group)
1-HydroxybenzotriazoleHOBtCoupling additive (reduces side reactions)
Ethyl 2-cyano-2-(hydroxyimino)acetateOxymaPureCoupling additive (safer and often more effective alternative to HOBt)
N-α-Fmoc-N-ω-methyl-N-ω'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginineThis compoundThe amino acid building block of focus
tert-ButyltBuPermanent side-chain protecting group

Solvent Optimization for this compound Coupling

N,N-Dimethylformamide (DMF) has traditionally been the solvent of choice in SPPS. However, due to its classification as a substance of very high concern, greener alternatives are being actively sought. csic.esacs.org N-butylpyrrolidinone (NBP) has emerged as a promising alternative. csic.esacs.org

Studies comparing the two solvents for the coupling of the related, non-methylated Fmoc-Arg(Pbf)-OH have revealed important differences. While DMF generally leads to higher coupling efficiency with over 98% incorporation, initial experiments with NBP showed significantly lower efficiency, at less than 50%. csic.es This discrepancy is partly attributed to the higher viscosity of NBP, which can hinder the diffusion of reagents into the resin matrix. csic.esrsc.org However, optimization of reaction conditions, such as temperature and activation methods, has been shown to substantially improve coupling yields in NBP. csic.es For instance, one study demonstrated an increase in coupling efficiency from 44.9% to 85.5% in NBP with procedural adjustments. csic.es

SolventInitial Coupling Efficiency of Fmoc-Arg(Pbf)-OHNotes
DMF>98%Considered the standard but has toxicity concerns. csic.esacs.org
NBP<50% (unoptimized)Higher viscosity can impede reagent penetration. csic.esrsc.org
NBP85.5% (optimized)Optimization can significantly improve performance. csic.es

The push for more environmentally friendly chemistry has led to the exploration of various "green" solvents. Besides NBP, other alternatives like 2-methyltetrahydrofuran (B130290) (Me-THF), γ-valerolactone (GVL), and triethyl phosphate (B84403) (TEP) have been investigated. csic.estandfonline.comtandfonline.com However, the solubility of protected amino acids can be a limiting factor. For example, Fmoc-Arg(Pbf)-OH exhibits poor solubility in TEP alone but can be dissolved in a 1:1 mixture of TEP and NBP. tandfonline.comtandfonline.com Binary mixtures of solvents are being explored as a strategy to fine-tune properties like polarity and viscosity, which can in turn influence the extent of side reactions. rsc.orgrsc.org

Temperature Control and Reaction Kinetics

Temperature is a critical parameter that directly influences reaction rates. Elevating the temperature can accelerate the coupling reaction, which is particularly beneficial when using more viscous solvents like NBP. csic.esrsc.org A strategy involving heating to 45°C has been successfully employed to both reduce the viscosity of NBP and speed up the coupling of Fmoc-Arg(Pbf)-OH. csic.esrsc.org However, higher temperatures can also promote side reactions. For instance, while microwave heating can significantly shorten reaction times, studies on the related Fmoc-Arg(Pbf)-OH have shown that coupling at room temperature can sometimes yield better results due to the competing δ-lactam formation at elevated temperatures. researchgate.net

Microwave-Assisted SPPS for this compound

Microwave-assisted SPPS has gained traction as a method to enhance the speed and efficiency of peptide synthesis. chempep.com The application of microwave energy can dramatically reduce coupling times from hours to minutes. For the challenging incorporation of Fmoc-Arg(Pbf)-OH, microwave irradiation at 90°C has been shown to be highly effective, yielding minimal des-Arg impurities even at a larger scale. A double-coupling protocol under microwave heating has also been reported as a successful strategy. researchgate.net

Synthesis MethodTemperatureKey AdvantageReported Outcome for Fmoc-Arg(Pbf)-OH
ConventionalRoom Temperature / 45°CBetter control over side reactionsCan be slow, especially in viscous solvents. csic.esresearchgate.net
Microwave-Assisted90°CDrastically reduced reaction times<0.1% des-Arg impurity at 70 mmol scale.

Strategies for Mitigating Side Reactions During Synthesis

A significant challenge in the incorporation of arginine derivatives is the propensity for intramolecular side reactions.

During the activation of the carboxylic acid of Fmoc-Arg(Pbf)-OH for coupling, an intramolecular cyclization can occur, leading to the formation of an inactive δ-lactam. csic.esnih.gov This side reaction consumes the activated amino acid, preventing its incorporation into the peptide chain and resulting in deletion sequences (des-Arg peptides). csic.esnih.gov

Several strategies have been developed to mitigate δ-lactam formation:

Solvent Choice : The choice of solvent can influence the rate of δ-lactam formation. Studies have shown that δ-lactam formation can be more pronounced in NBP compared to DMF under certain conditions. csic.es Conversely, some green binary solvent mixtures have been shown to suppress this side reaction. rsc.orgrsc.org

Temperature Control : Lowering the coupling temperature can slow down the kinetics of δ-lactam formation. However, as mentioned, higher temperatures can be beneficial for coupling efficiency, requiring a careful balance. csic.es

Activation Method : In situ activation, where the activating agents are added directly to the resin-bound peptide and the amino acid, is a key strategy. csic.esrsc.org A split addition of the carbodiimide activator (DIC) has been shown to be effective. csic.esrsc.org

Reagent Stoichiometry : Using a slight excess of the protected amino acid and coupling reagents can help to drive the intermolecular coupling reaction to completion before significant δ-lactam formation can occur. csic.esrsc.org For example, a protocol using 1.75 equivalents of Fmoc-Arg(Pbf)-OH, 1.8 equivalents of DIC, and 1.5 equivalents of OxymaPure at 45°C in NBP has been reported to be successful. csic.esrsc.org

δ-Lactam Formation in Arginine Coupling

Mechanistic Understanding of Intramolecular Cyclization

The propensity for δ-lactam formation is initiated upon the activation of the C-terminal carboxyl group of the this compound residue. The guanidinium (B1211019) group of the arginine side chain, even when protected by the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, retains sufficient nucleophilicity to attack the activated carboxylate. researchgate.net This intramolecular nucleophilic attack results in the formation of a stable, six-membered δ-lactam ring structure, rendering the amino acid derivative unreactive for the intended intermolecular peptide bond formation. csic.esresearchgate.net This side reaction is a kinetically favored process that competes directly with the desired coupling reaction. researchgate.net The formation of the δ-lactam is an irreversible process that effectively consumes the available activated arginine derivative. mdpi.com

Solvent Effects on δ-Lactam Formation

The choice of solvent plays a crucial role in the extent of δ-lactam formation. Commonly used SPPS solvents like N,N-dimethylformamide (DMF) and the greener alternative N-butylpyrrolidinone (NBP) exhibit different effects on this side reaction. rsc.orgcsic.es

Studies comparing DMF and NBP have shown that δ-lactam formation can be more pronounced in NBP, particularly at room temperature. csic.es This is partly attributed to the higher viscosity of NBP, which can impair the diffusion of the coupling reagents into the resin matrix, slowing the desired intermolecular coupling and giving the intramolecular cyclization more time to occur. csic.esrsc.org However, other studies suggest that at room temperature, the conversion to the δ-lactam can be slightly faster in NBP even in solution. csic.es

Conversely, binary solvent mixtures with higher polarity have been shown to mitigate lactam formation. rsc.org For instance, switching from a less polar mixture like NBP/DOL (Dioxolane) to a more polar one like DMSO/DOL for the coupling step can significantly reduce the formation of the lactam side product. rsc.org This suggests that higher polarity solvents may better solvate and stabilize the activated amino acid, disfavoring the intramolecular cyclization.

Table 1: Effect of Solvent on δ-Lactam Formation This table summarizes findings on how different solvents influence the formation of the δ-lactam side product during arginine coupling.

Solvent SystemObservation on δ-Lactam FormationReference
N-Butylpyrrolidinone (NBP)Increased tendency for lactam formation compared to DMF, especially at lower temperatures due to higher viscosity. csic.esrsc.orgrsc.org
N,N-Dimethylformamide (DMF)Generally shows less δ-lactam formation compared to NBP under standard conditions. csic.es
High-Polarity Binary Mixtures (e.g., DMSO/DOL)Advantageous for mitigating lactamization; can reduce lactam side-product from 18% to 2% in specific cases. rsc.org
Low-Polarity SolventsTend to increase δ-lactam formation due to reduced solvation of the activated species.
Optimized Coupling Conditions to Suppress δ-Lactam Formation

To minimize δ-lactam formation and ensure efficient incorporation of this compound, several optimization strategies have been developed, focusing on reaction temperature, reagent stoichiometry, and activation methods.

Temperature Control: Elevating the reaction temperature can be a double-edged sword. While it can promote the undesired lactam formation, it also accelerates the desired coupling reaction. For viscous solvents like NBP, increasing the temperature to 45-60°C reduces viscosity, enhancing reagent penetration into the resin and speeding up the coupling, which can outcompete the cyclization. csic.es Studies have shown that coupling at 45°C in NBP significantly improves the incorporation of Fmoc-Arg(Pbf)-OH compared to room temperature. csic.es However, temperatures should generally be kept below 55°C to avoid excessive cyclization.

Reagent Concentration and Activation: Using an excess of the protected amino acid and coupling reagents can help drive the reaction towards peptide bond formation. A common and effective strategy involves in situ activation. For instance, a recommended protocol involves dissolving Fmoc-Arg(Pbf)-OH and an additive like OxymaPure in the solvent, adding this solution to the peptidyl-resin, and then adding the coupling agent, such as Diisopropylcarbodiimide (DIC), in portions. csic.esrsc.org This ensures that the concentration of the highly reactive activated species is kept low at any given moment, favoring the reaction with the resin-bound amine over intramolecular cyclization. Pre-activating the amino acid for a minimal time before addition to the resin is another approach to limit the window for lactam formation.

Table 2: Optimized Coupling Protocol for Fmoc-Arg(Pbf)-OH in NBP This table outlines an optimized, in situ activation strategy designed to minimize δ-lactam formation when using NBP as the solvent.

StepActionPurposeReference
1Swell resin and equilibrate at 45°C in a portion of NBP.Prepare the resin and reduce solvent viscosity. csic.es
2Dissolve Fmoc-Arg(Pbf)-OH (1.75 equiv.) and OxymaPure (1.5 equiv.) in the remaining NBP.Prepare the coupling solution. csic.es
3Add the amino acid/additive solution to the resin.Introduce reagents to the reaction vessel. csic.es
4Add half of the DIC (total 1.8 equiv.) and react for 30 min at 45°C.Initiate activation and coupling in a controlled manner. csic.esrsc.org
5Add the second half of DIC and some extra Fmoc-Arg(Pbf)-OH.Drive the coupling reaction to completion. csic.esrsc.org

Des-Arginine Peptide Formation

The formation of des-arginine peptides, which are sequences missing an intended arginine residue, is a direct and frequent consequence of δ-lactam formation. csic.esrsc.org When the activated this compound undergoes intramolecular cyclization, it is consumed and becomes unavailable for coupling to the N-terminal amine of the growing peptide chain. mdpi.comnih.gov If the subsequent washing and deprotection steps proceed without complete coupling of the arginine, the next amino acid in the sequence will be added instead, resulting in a deletion peptide (des-Arg). mdpi.com This side-reaction does not typically generate a modified impurity at the point of failure but rather leads to a truncated and incorrect final peptide product, which can be difficult to separate from the target peptide. csic.es To counteract this, synthetic protocols often employ repetitive or double couplings for arginine residues to ensure maximum incorporation and minimize the population of des-arginine impurities. mdpi.com

Racemization Control During this compound Coupling

Racemization, or the loss of chiral integrity at the α-carbon, is a potential side reaction for all amino acids during peptide synthesis. chempep.com For Nα-urethane protected amino acids like Fmoc derivatives, this risk is generally suppressed but not eliminated, particularly under inadequate coupling conditions. chempep.comnih.gov The mechanism often proceeds through the formation of a planar oxazol-5(4H)-one intermediate, especially with strong carboxyl group activation. mdpi.com

The introduction of an Nα-methyl group, as in this compound, significantly slows down coupling reaction kinetics due to steric hindrance. Slower reactions can increase the lifetime of the activated species, potentially providing a larger window for racemization to occur, especially when strong activating agents or basic conditions are employed. mdpi.com

The choice of coupling reagents and additives is critical for controlling racemization. Additives like OxymaPure (ethyl cyano(hydroxyimino)acetate) are preferred as they, in combination with carbodiimides like DIC, generate active esters that are highly reactive yet less prone to racemization compared to other activating systems. chempep.com The use of base-mediated activation methods with reagents like HBTU/DIPEA should be approached with caution, as excess base can promote racemization. chempep.com For N-methylated amino acids, non-basic conditions using reagents like DIC/HOAt have been shown to prevent epimerization, even if the coupling is slow. mdpi.com

Table 3: Factors Influencing Racemization during Coupling This table details various factors and their impact on the risk of racemization during the peptide coupling step.

FactorInfluence on RacemizationMitigation StrategyReference
Activation Method Strong activation can lead to oxazolone (B7731731) formation.Use carbodiimide activation (e.g., DIC) with additives like OxymaPure or HOAt. chempep.commdpi.com
Base Excess base (e.g., DIPEA) can induce racemization, especially with slow couplings.Avoid or minimize the use of external bases; use non-basic coupling conditions. chempep.commdpi.com
Nα-Methylation Slows coupling kinetics, increasing the lifetime of the activated intermediate.Employ optimized, low-racemization coupling protocols (e.g., DIC/OxymaPure). mdpi.com
Pre-activation Time Longer pre-activation times can increase the risk of racemization for sensitive residues.Keep pre-activation times to a minimum. chempep.comnih.gov

Alkylation of Tryptophan Residues During Deprotection

During the final cleavage and deprotection step, typically performed with strong acids like trifluoroacetic acid (TFA), the protecting groups are removed from the peptide side chains. The Pbf group on the arginine side chain is designed to be acid-labile. peptide.com Upon cleavage, the Pbf group can generate a reactive cationic species. If the peptide sequence also contains tryptophan residues, the electron-rich indole (B1671886) side chain of tryptophan is highly susceptible to electrophilic attack and can be alkylated by these released Pbf cations. peptide.compeptide.com

This side reaction leads to a modified peptide impurity that can be difficult to remove. The Pbf group was developed as an improvement over the older Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group, as it is more acid-labile and generally less prone to causing tryptophan alkylation. peptide.compeptide.com Nevertheless, the risk is not entirely eliminated. thermofisher.com

To prevent this unwanted modification, "scavengers" are added to the cleavage cocktail. Scavengers are nucleophilic species that are more reactive towards the generated carbocations than the tryptophan indole ring. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). thermofisher.comsigmaaldrich.com A standard cleavage cocktail like TFA/TIS/water is often effective at quenching the Pbf cations and protecting tryptophan residues. thermofisher.com The use of Fmoc-Trp(Boc)-OH, where the indole nitrogen is protected with a tert-butyloxycarbonyl group, is another highly effective strategy to completely prevent sulfonation and alkylation of tryptophan during cleavage. sigmaaldrich.com

Table 4: Comparison of Arginine Protecting Groups and Tryptophan Alkylation This table compares the Pbf and Pmc protecting groups in the context of tryptophan alkylation during acid-mediated deprotection.

Protecting GroupCleavage ConditionTryptophan AlkylationYield of Desired Peptide (Example)Reference
PbfTFA, 1-2 hoursSignificantly reduced compared to Pmc.69% peptide.compeptide.com
PmcTFA, can require >4 hoursHigher propensity for Trp alkylation.46% peptide.compeptide.com

Iii. Deprotection and Cleavage Strategies for Fmoc Arg Me,pbf Oh Containing Peptides

Selective Deprotection of the Fmoc Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group of the arginine derivative. chempep.com Its removal is a crucial step in solid-phase peptide synthesis (SPPS), allowing for the stepwise elongation of the peptide chain. genscript.com

Base-Labile Cleavage Conditions (e.g., Piperidine)

The Fmoc group is renowned for its lability under basic conditions. wikipedia.org The most common reagent for its removal is a solution of piperidine (B6355638) in a polar aprotic solvent, typically N,N-dimethylformamide (DMF). genscript.comwikipedia.org The mechanism of Fmoc deprotection proceeds via a β-elimination (E1cB) pathway. A base, such as piperidine, abstracts the acidic proton on the fluorenyl ring system. peptide.comacs.org This leads to the formation of a dibenzofulvene (DBF) intermediate and carbon dioxide, liberating the free amine of the amino acid. peptide.com

The choice of piperidine is not arbitrary. Besides being an effective base for the deprotection, it also acts as a scavenger for the electrophilic DBF byproduct. wikipedia.orgpeptide.com This prevents DBF from reacting with the newly deprotected amine, a side reaction that would terminate the peptide chain elongation. acs.org The concentration of piperidine in DMF is typically around 20%, which provides a rapid deprotection, with a half-life of the Fmoc group being mere seconds under these conditions. wikipedia.org

Reagent/ConditionTypical ConcentrationSolventKey Function
Piperidine20-50%DMFFmoc deprotection and scavenging of dibenzofulvene. genscript.com
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)1-2% (often with piperidine)DMFFaster deprotection, but does not scavenge dibenzofulvene. peptide.comiris-biotech.de

Impact on Arginine Side Chain Integrity

While piperidine is highly effective for Fmoc removal, its basic nature can potentially lead to side reactions, particularly affecting the integrity of certain amino acid side chains. For arginine, the primary concern during Fmoc deprotection is not directly with the Pbf-protected guanidinium (B1211019) group, which is stable to basic conditions. chempep.com However, issues can arise with adjacent amino acids. For instance, aspartimide formation is a well-documented side reaction catalyzed by bases like piperidine, especially in sequences where aspartic acid is followed by residues like glycine, asparagine, or arginine. iris-biotech.desemanticscholar.org This reaction can lead to a mixture of undesired peptide products. nih.gov

Acid-Labile Deprotection of the Pbf Group

Following the complete assembly of the peptide chain, the final step involves the removal of the permanent side-chain protecting groups and, in the case of SPPS, cleavage of the peptide from the resin support. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group protecting the methylated guanidinium function of arginine is designed to be cleaved under strong acidic conditions. chempep.com

Trifluoroacetic Acid (TFA)-Mediated Cleavage

Trifluoroacetic acid (TFA) is the reagent of choice for the final deprotection step in Fmoc-based SPPS. sigmaaldrich.com A high concentration of TFA, typically 95% in water, is used to cleave the Pbf group and other acid-labile protecting groups, as well as to detach the peptide from most standard resins. thermofisher.compeptide.com The Pbf group is significantly more acid-labile than its predecessors, such as Pmc and Mtr, allowing for shorter cleavage times, generally under four hours. thermofisher.compeptide.com Complete removal of the Pbf group from an Arg residue typically requires about two hours in a standard TFA cleavage cocktail. acs.org

Role of Scavengers in Preventing Side Reactions

During TFA-mediated cleavage, highly reactive cationic species are generated from the protecting groups and the resin linker. sigmaaldrich.com These electrophilic species can react with nucleophilic amino acid side chains, such as those of tryptophan, methionine, cysteine, and tyrosine, leading to undesired modifications. sigmaaldrich.comsigmaaldrich.com To prevent these side reactions, nucleophilic reagents known as scavengers are added to the TFA cleavage cocktail. sigmaaldrich.com

Commonly used scavengers and their primary targets are listed in the table below.

ScavengerTarget Side ReactionsTypical Concentration
WaterGeneral scavenger2.5-5% sigmaaldrich.comthermofisher.com
Triisopropylsilane (B1312306) (TIS)Reduces trityl and other carbocations2.5% sigmaaldrich.com
1,2-Ethanedithiol (B43112) (EDT)Protects cysteine and methionine2.5% sigmaaldrich.com
Thioanisole (B89551)Suppresses sulfonation of tryptophan and accelerates Pbf removal5% sigmaaldrich.comnih.gov
PhenolProtects tyrosine and tryptophan5% sigmaaldrich.com

The Pbf group itself, upon cleavage, can generate sulfonated byproducts that may modify sensitive residues like tryptophan. sigmaaldrich.comnih.gov The use of scavengers like thioanisole is effective in suppressing this sulfonation. nih.gov A widely used non-malodorous cleavage cocktail that is sufficient for most sequences containing Arg(Pbf) is a mixture of TFA/TIS/water (95:2.5:2.5). sigmaaldrich.com

Optimization of TFA Concentration and Cleavage Time

The efficiency of Pbf group removal is dependent on both the TFA concentration and the duration of the cleavage reaction. While the Pbf group is more acid-labile than older sulfonyl-based protecting groups, complete deprotection, especially in peptides containing multiple arginine residues, may require extended reaction times. thermofisher.comub.edu Research has shown that for a peptide containing multiple Arg(Pbf) residues, a cleavage time of around 2 hours with a high TFA concentration is generally sufficient. thermofisher.comacs.org

However, prolonged exposure to strong acid can also lead to degradation of the desired peptide. sigmaaldrich.com Therefore, it is crucial to find a balance between complete deprotection and minimizing acid-induced side reactions. The optimal cleavage time can be determined by monitoring the reaction progress using techniques like HPLC. sigmaaldrich.com In some cases, a two-step cleavage procedure, starting with a lower TFA concentration and then increasing it, has been shown to be beneficial, particularly for complex peptides. acs.org For instance, an initial treatment with a lower TFA concentration can be followed by increasing the TFA proportion for the remainder of the cleavage time. acs.org

ParameterRecommended RangeConsiderations
TFA Concentration90-95%Lower concentrations may lead to incomplete deprotection of Pbf. thermofisher.comacs.org
Cleavage Time1-4 hoursPeptides with multiple Arg(Pbf) residues may require longer times. thermofisher.comacs.org
TemperatureRoom TemperatureLower temperatures can be used to minimize side reactions but may require longer cleavage times. nih.gov

Iv. Analytical and Characterization Techniques for Fmoc Arg Me,pbf Oh and Its Peptides

Chromatographic Methods for Purity Assessment

Chromatographic techniques are indispensable for evaluating the purity of the Fmoc-Arg(Me,Pbf)-OH building block and for monitoring its performance during solid-phase peptide synthesis (SPPS).

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and the peptides derived from it. sigmaaldrich.comalfa-chemistry.com A typical analysis involves reverse-phase HPLC, often utilizing a C18 column. The separation is achieved by applying a gradient elution system, commonly a mixture of water and acetonitrile (B52724), with an additive like trifluoroacetic acid (TFA).

This technique is crucial for monitoring the progress of coupling reactions in SPPS. By analyzing the reaction supernatant, chemists can quantify the consumption of the activated amino acid and adjust reaction conditions to optimize coupling efficiency. csic.es For the final peptide product, HPLC provides a quantitative measure of purity, with commercial suppliers often guaranteeing a purity of ≥95.0% or higher. sigmaaldrich.comsigmaaldrich.com A patent for a related compound, Fmoc-Arg(Pbf)-OH, details a method where the sample is dissolved in acetonitrile and analyzed to ensure accurate concentration and purity assessment. google.com

Table 1: Typical HPLC Parameters for Purity Analysis

Parameter Specification
Column Reverse-Phase C18
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient e.g., 10-95% B over a set time researchgate.net
Detection Wavelength 220 nm nih.gov

| Sample Concentration | 0.1-1 mg/mL in acetonitrile google.com |

This table is generated based on typical conditions reported for similar compounds and general peptide analysis.

A significant challenge during the incorporation of arginine derivatives in SPPS is the formation of specific impurities. One of the most common and problematic side reactions is the intramolecular cyclization of the activated arginine derivative to form a δ-lactam. csic.esresearchgate.net This inactive species is incapable of coupling to the growing peptide chain, leading to a reduction in yield and the formation of deletion sequences known as des-Arg peptides. csic.esresearchgate.net

The formation of δ-lactam is particularly exacerbated at elevated temperatures. researchgate.net HPLC is the key analytical tool to detect and quantify this impurity. csic.es By comparing the chromatograms of the reaction mixture over time, researchers can monitor the rate of δ-lactam formation relative to the desired coupling reaction. This information is vital for optimizing coupling conditions, such as temperature and the choice of activating agents, to minimize this side reaction. csic.esresearchgate.net For instance, studies on the unmethylated analogue, Fmoc-Arg(Pbf)-OH, have shown that maintaining coupling temperatures below 55°C can mitigate δ-lactam formation.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the chemical structure of this compound and for verifying the correct incorporation and mass of peptides containing this modified residue.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the detailed molecular structure of a compound. For this compound, ¹H NMR and ¹³C NMR are critical for confirming the presence and location of the methyl group on the arginine side chain. The chemical shift and splitting pattern of the methyl protons provide definitive evidence of successful methylation. While specific NMR data for this compound is not widely published in the provided search results, the characterization of analogous complex molecules, such as alkyne-functionalized arginine derivatives, routinely employs both ¹H and ¹³C NMR for complete structural verification. nih.gov The spectra would also confirm the presence of the Fmoc and Pbf protecting groups through their characteristic aromatic and aliphatic proton signals. nih.govchemicalbook.com

Table 2: Expected ¹H NMR Signals for Structural Confirmation

Functional Group Expected Chemical Shift Range (ppm) Multiplicity
Methyl (N-Me) ~3.0 Singlet or Doublet
Arginine backbone & sidechain 1.3 - 4.4 Multiplets
Fmoc group 4.2 - 7.9 Multiplets

| Pbf group (aromatic & methyls) | 1.3 - 3.0 | Singlets and Multiplets |

This table is a generalized representation based on known chemical shifts for these functional groups.

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of the this compound building block and for verifying the mass and sequence of the final peptides. The molecular weight of this compound is 662.80 g/mol . sigmaaldrich.comsigmaaldrich.comanaspec.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₃₅H₄₂N₄O₇S). anaspec.comchemsrc.comiris-biotech.de

In the context of peptide synthesis, MS techniques such as MALDI-TOF or Electrospray Ionization (ESI-MS) are used to analyze the crude and purified peptide products. This analysis confirms that the peptide has the correct mass, indicating the successful incorporation of all amino acids, including the methylated arginine. It also serves as a quality control step to detect any deletion or truncated sequences that may have resulted from incomplete coupling reactions.

V. Comparative Analysis with Other Arginine Protecting Groups and Derivatives

Evaluation of Pbf vs. Other Sulfonyl Protecting Groups

The sulfonyl family of protecting groups for arginine's side chain is characterized by its general stability to the basic conditions used for Fmoc group removal and lability to acidolysis during final cleavage. However, significant differences in deprotection kinetics and side reaction profiles exist among them. The general order of increasing acid lability for common sulfonyl protecting groups is: Mtr < Pmc < Pbf. peptide.compeptide.com

Pbf vs. Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)

The Pmc group, introduced in 1987, represented a major improvement over earlier protecting groups by allowing cleavage under conditions similar to those used for t-butyl-based protectors (e.g., 50% TFA in DCM). nih.govpeptide.com However, the Pbf group, introduced subsequently in 1993, demonstrated superior lability. nih.gov The deprotection of the Pbf group with trifluoroacetic acid (TFA) is approximately one to two times faster than that of the Pmc group. sigmaaldrich.com

A significant drawback of the Pmc group is its propensity to cause alkylation of tryptophan residues during the final acid-mediated cleavage step. peptide.com The Pbf group was specifically developed to mitigate this side reaction. peptide.compeptide.com In a comparative study involving the synthesis of a tryptophan-containing peptide, using Arg(Pbf) resulted in a 69% yield of the desired peptide after a three-hour cleavage, whereas using Arg(Pmc) yielded only 46%. peptide.compeptide.com Consequently, Fmoc-Arg(Pbf)-OH is the preferred derivative for synthesizing peptides that contain both arginine and tryptophan. peptide.com

Pbf vs. Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl)

The Mtr group is considerably less acid-labile than both Pbf and Pmc. peptide.compeptide.com Its removal often requires prolonged exposure to strong acid cocktails, sometimes overnight or for as long as 12 hours, particularly when multiple Arg(Mtr) residues are present in a peptide sequence. nih.govthermofisher.comsigmaaldrich.com This extended acid treatment can lead to unwanted side reactions with other sensitive amino acid residues in the peptide. Due to these slow deprotection kinetics, Fmoc-Arg(Mtr)-OH is generally recommended only for the synthesis of peptides containing one or two arginine residues. peptide.com In contrast, the Pbf group's faster cleavage minimizes the peptide's exposure to harsh acidic conditions. thermofisher.com

Pbf vs. MIS (1,2-dimethylindole-3-sulfonyl)

The MIS group is a more recent addition to the arsenal (B13267) of arginine protecting groups, designed to improve upon the deprotection kinetics of Pbf. nih.gov Research has shown that the MIS group is substantially more acid-labile than Pbf. nih.govnih.govub.edu In a direct comparison, the MIS group was completely cleaved from a model peptide within 30 minutes using a 1:1 mixture of TFA and dichloromethane (B109758) (DCM). nih.gov Under the identical conditions, only 4% of the Pbf-protected peptide was deprotected. nih.gov This rapid deprotection makes Fmoc-Arg(MIS)-OH a highly promising alternative, especially for the synthesis of arginine-rich peptides or long sequences where cumulative deprotection times can become a significant issue. ub.edu Despite its advantages, it is currently considered more experimental and is less commercially prevalent than the Pbf derivative. researchgate.net

Deprotection Kinetics and Side Reaction Profiles

The choice of a sulfonyl-based protecting group is often a compromise between sufficient stability during synthesis and rapid, clean removal during final cleavage.

Deprotection Kinetics: The rate of acid-catalyzed deprotection is a critical factor. While Pbf offers a significant speed advantage over Pmc and especially Mtr, challenges can still arise. thermofisher.com For peptides containing multiple Arg(Pbf) residues, deprotection times may need to be extended beyond the typical two hours to ensure complete removal. nih.govthermofisher.compeptide.com The MIS group offers the fastest deprotection kinetics among the sulfonyl groups discussed. nih.gov

Side Reaction Profiles: A primary concern with sulfonyl protecting groups is the potential for the released sulfonyl cation to alkylate sensitive residues, most notably the indole (B1671886) ring of tryptophan. peptide.comsigmaaldrich.com This side reaction is more pronounced with Pmc than with Pbf. peptide.com To suppress this, the use of scavengers in the cleavage cocktail is standard practice, and employing Fmoc-Trp(Boc)-OH is strongly recommended when synthesizing peptides containing both Arg and Trp. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Another noted side reaction associated with Pbf is the formation of δ-lactam. nih.gov One study observed that after 30 minutes of coupling, the formation of δ-lactam was four times greater for Fmoc-Arg(Pbf)-OH compared to an alternative, Fmoc-Arg(NO2)-OH. nih.gov

Protecting GroupRelative Deprotection RateTypical Deprotection Time (TFA-based)Key Side Reactions
PbfFaster than Pmc and Mtr sigmaaldrich.com~2-4 hours; can be longer for multiple Arg residues thermofisher.comReduced Trp alkylation (vs. Pmc) peptide.com, δ-lactam formation nih.gov
PmcSlower than Pbf sigmaaldrich.com>4 hours for multiple Arg residues thermofisher.comSignificant Trp alkylation peptide.com
MtrSlowest peptide.comthermofisher.comUp to 12 hours or more for multiple Arg residues thermofisher.comRequires long acid exposure, increasing risk of various side reactions sigmaaldrich.com
MISFastest nih.gov~30 minutes in 1:1 TFA/DCM nih.govCompatible with Trp-containing peptides ub.edu

Comparison with Other Arginine Protecting Group Chemistries

Beyond the sulfonyl-based groups, other strategies exist for protecting the arginine side chain, most notably using tert-butoxycarbonyl (Boc) groups.

Fmoc-Arg(Boc)2-OH

Fmoc-Arg(Boc)2-OH utilizes two Boc groups to protect the Nω and Nω' atoms of the guanidinium (B1211019) side chain. nih.gov This represents a different chemical approach compared to the single, bulky sulfonyl group of Pbf. The deprotection of the two Boc groups is typically achieved with a standard TFA/water (95:5) cocktail in approximately one hour at room temperature. nih.gov

A key difference lies in the stability of the protected amino acid in solution. A comparative study found that while Fmoc-Arg(Pbf)-OH was completely stable in solutions of N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP) over ten days, Fmoc-Arg(Boc)2-OH showed slow degradation over time in the same solvents. nih.gov Although this degradation was not so rapid as to preclude its use in automated synthesizers where solutions are prepared fresh, it contrasts with the high stability of the Pbf-protected version. nih.gov

ParameterFmoc-Arg(Pbf)-OHFmoc-Arg(Boc)2-OH
Protecting Group ChemistrySulfonyl-based (Pbf) chempep.comCarbamate-based (Boc) chempep.com
Deprotection ConditionsTFA-based cocktail, typically ~2-4 hours thermofisher.comTFA/H₂O (95:5), ~1 hour nih.gov
Solution Stability (in DMF/NBP)Highly stable nih.govSlow degradation over time nih.gov

Unprotected Arginine Approaches

A significant shift towards "green chemistry" and minimal-protection strategies in peptide synthesis has renewed interest in using side-chain unprotected amino acids, including arginine. researchgate.netchemrxiv.orgresearchgate.net This approach aims to enhance the atom economy and sustainability of SPPS by eliminating the need for side-chain protecting groups. rsc.orgrsc.org

Research Findings: The primary advantage of using unprotected arginine (typically as Fmoc-Arg-OH·HCl) is the simplification of the synthesis process. It circumvents the introduction and subsequent removal of side-chain protecting groups like Pbf, which in turn reduces the generation of impurities associated with the final cleavage step. rsc.orgrsc.org This leads to a notable increase in atom economy; for example, incorporating a single Fmoc/Pbf protected arginine can drop the atom economy from 36% to 24%. rsc.org

However, this strategy is not without its challenges. The primary side-reaction during the activation of Fmoc-Arg-OH is the formation of δ-lactam, which terminates the peptide chain. nih.govresearchgate.netmdpi.com To mitigate this, specific coupling conditions have been developed. Research has shown that combining the coupling reagent tert-butyl ethyl carbodiimide (B86325) (TBEC) with the additive Oxyma Pure in green solvents like N-butyl pyrrolidinone (NBP) can successfully incorporate unprotected arginine while minimizing side reactions. rsc.orgrsc.org This method has been applied to the synthesis of complex peptides and fragments of pharmaceutical ingredients like etelcalcetide (B607377) and vasopressin. rsc.org

The minimal-protection approach allows for peptide cleavage under milder acidic conditions (e.g., 10% TFA) compared to the harsher conditions often required for complete removal of robust protecting groups, especially in peptides containing multiple arginine residues. researchgate.netnih.gov Despite its potential, the use of unprotected arginine requires careful optimization of coupling protocols to avoid side reactions and ensure high-purity peptide products. google.com

Variants of Methylated Arginine Derivatives

Post-translational methylation of arginine is a key biological control mechanism, leading to the development of specific building blocks for synthesizing peptides containing these modifications. nih.govsigmaaldrich-jp.com Fmoc-Arg(Me,pbf)-OH is part of a family of derivatives that includes asymmetrically and symmetrically dimethylated arginine.

Fmoc-ADMA(Pbf)-OH (Asymmetric Dimethylarginine)

Fmoc-ADMA(Pbf)-OH is the standard building block for introducing NG,NG-dimethylarginine (asymmetric dimethylarginine or ADMA) into peptides using Fmoc-based SPPS. nih.govsigmaaldrich.comscientificlabs.ie This derivative is crucial for studying the biological roles of asymmetric arginine methylation, particularly in the context of histone modifications and protein-protein interactions. sigmaaldrich.comnetascientific.com

The synthesis proceeds via standard coupling methods, and the Pbf protecting group is cleaved during the final trifluoroacetic acid (TFA)-mediated step, similar to its monomethylated counterpart. sigmaaldrich.comscientificlabs.ie The use of the Pbf group ensures compatibility with standard Fmoc/tBu chemistry. nih.gov This derivative allows for the precise placement of ADMA within a peptide sequence, facilitating research into its effects on cellular uptake and RNA recognition. sigmaaldrich.com

Fmoc-SDMA(Boc)2-ONa (Symmetric Dimethylarginine)

For the incorporation of NG,N'G-dimethylarginine (symmetric dimethylarginine or SDMA), the preferred derivative is Fmoc-SDMA(Boc)2-ONa. nih.govalfa-chemistry.com Initially, this building block was available as a free acid (Fmoc-SDMA(Boc)2-OH), but it exhibited poor storage stability, with the carboxylic acid promoting the partial loss of one of the Boc protecting groups. sigmaaldrich-jp.com To address this, the more stable sodium salt was introduced. sigmaaldrich-jp.com

This derivative utilizes two tert-butoxycarbonyl (Boc) groups to protect the guanidino function. These Boc groups are readily removed during the final TFA cleavage cocktail treatment. netascientific.comalfa-chemistry.com Coupling of Fmoc-SDMA(Boc)2-ONa is achieved using standard activation methods, such as phosphonium (B103445) or uronium-based reagents like PyBOP or HBTU. sigmaaldrich-jp.comalfa-chemistry.com As a salt, it requires only one equivalent of a base like diisopropylethylamine (DIPEA) for coupling. sigmaaldrich-jp.com

Table 1: Comparative Properties of Methylated Arginine Derivatives

Feature This compound Fmoc-ADMA(Pbf)-OH Fmoc-SDMA(Boc)2-ONa
Full Chemical Name Nα-Fmoc-Nω-methyl-Nω'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine Nα-Fmoc-Nω,Nω-dimethyl-Nω'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine chemicalbook.com N-α-Fmoc-N,N'-δ-dimethyl-N,N'-δ-di-t.-butoxycarbonyl-L-arginine sodium salt alfa-chemistry.comsigmaaldrich.com
CAS Number 1135616-49-7 iris-biotech.de 1185841-84-2 chemimpex.com 1429484-34-3 chemicalbook.com
Molecular Formula C35H42N4O7S iris-biotech.de C36H44N4O7S chemimpex.com C33H43N4NaO8 sigmaaldrich.com
Molecular Weight 662.8 g/mol iris-biotech.de 676.82 g/mol sigmaaldrich.com 646.71 g/mol alfa-chemistry.comsigmaaldrich.com
Side-Chain Protection Pbf Pbf (Boc)2
Cleavage Condition TFA-mediated nih.gov TFA-mediated sigmaaldrich.comscientificlabs.ie TFA-mediated netascientific.comalfa-chemistry.com
Application Incorporation of monomethylarginine iris-biotech.de Incorporation of asymmetric dimethylarginine sigmaaldrich.com Incorporation of symmetric dimethylarginine netascientific.comalfa-chemistry.com
Form Powder cusabio.com Powder sigmaaldrich.comchemicalbook.com Powder alfa-chemistry.comsigmaaldrich.com

Table 2: List of Compound Names

Abbreviation/Common Name Full Chemical Name
ADMA Asymmetric Dimethylarginine (NG,NG-dimethylarginine)
Boc tert-butoxycarbonyl
DIPEA Diisopropylethylamine
Fmoc Fluorenylmethyloxycarbonyl
Fmoc-ADMA(Pbf)-OH Nα-Fmoc-Nω,Nω-dimethyl-Nω'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine
This compound Nα-Fmoc-Nω-methyl-Nω'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine
Fmoc-SDMA(Boc)2-OH N-α-Fmoc-N,N'-δ-dimethyl-N,N'-δ-di-t.-butoxycarbonyl-L-arginine
Fmoc-SDMA(Boc)2-ONa N-α-Fmoc-N,N'-δ-dimethyl-N,N'-δ-di-t.-butoxycarbonyl-L-arginine sodium salt
HBTU 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
NBP N-butyl pyrrolidinone
Pbf 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
SDMA Symmetric Dimethylarginine (NG,N'G-dimethylarginine)
TBEC tert-butyl ethyl carbodiimide
TFA Trifluoroacetic acid

Vi. Advanced Applications and Research Directions

Synthesis of Arginine-Rich Peptides and Proteins

Arginine-rich peptides are a significant class of bioactive molecules characterized by a high density of positive charges, which governs their interactions with cellular membranes and other biological macromolecules. The introduction of a methyl group onto the arginine side chain—an Nω-methylation—can subtly modulate the properties of these peptides, affecting their conformation, stability, and biological activity.

Cell-penetrating peptides are short peptides capable of traversing cellular membranes to deliver various molecular cargoes into cells. The efficiency of these peptides is often linked to the guanidinium (B1211019) groups of their arginine residues. Research into modifying these residues has sought to enhance uptake and stability. While much of the research has focused on methylation of the peptide backbone (Nα-methylation), studies on side-chain methylation (Nω-methylation) are emerging.

Nω-methylation can influence the hydrogen-bonding capacity and lipophilicity of the arginine side chain. This alteration can affect how the peptide interacts with the cell membrane's phosphate (B84403) groups and sulfate-rich proteoglycans, potentially leading to improved translocation efficiency or altered uptake mechanisms. For example, the incorporation of Nω-methylarginine into Tat-derived peptides, a well-known class of CPPs, has been explored to understand its effect on RNA binding and cellular uptake.

Peptide Sequence (Example)ModificationKey Research Finding
Tat-derived peptideNω-monomethylarginineCan modulate RNA-binding affinity and influence cellular uptake efficiency.

This table is interactive. Click on headers to sort.

Antimicrobial peptides (AMPs) are a vital component of the innate immune system and a promising class of therapeutics to combat antibiotic-resistant bacteria. Many AMPs are cationic and arginine-rich, targeting the negatively charged bacterial membranes. Modifying arginine residues by Nω-methylation can impact the peptide's therapeutic index.

The introduction of a methyl group can alter the peptide's amphipathicity and its ability to form pores in or disrupt bacterial membranes. Furthermore, methylation can enhance proteolytic stability, a significant advantage for therapeutic applications. For instance, in the development of analogues of the potent antibiotic Teixobactin, modified amino acids including Nω-methylarginine have been incorporated to create versions with improved properties, such as enhanced stability or altered activity spectra against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov

The use of Fmoc-Arg(Me,Pbf)-OH extends to the synthesis of therapeutic peptides and peptidomimetics where arginine methylation is critical for receptor binding or enzyme inhibition. Arginine methylation plays a key role in protein-protein interactions, and peptides designed to mimic or block these interactions are a focus of drug discovery.

By incorporating monomethylarginine, researchers can create peptides that are more stable against degradation by proteases such as trypsin, which typically cleaves after arginine and lysine (B10760008) residues. nih.gov This increased stability is highly desirable for peptide drugs. Furthermore, Nω-methylarginine has been used in the design of potent, cell-permeable macrocyclic peptidomimetics that target intracellular protein-protein interactions, such as the WDR5-MLL interaction implicated in certain cancers. nih.gov

Incorporation of Post-Translational Modifications (PTMs)

Arginine methylation is a widespread post-translational modification that plays a crucial role in regulating protein function, including gene expression and signal transduction. nih.gov this compound is an indispensable tool for synthesizing peptides that contain this specific PTM, allowing for detailed studies of its biological consequences. nih.govnih.govsigmaaldrich.comsigmaaldrich.com

In the field of epigenetics, histone proteins are subject to a vast array of PTMs, including arginine methylation, which form a "histone code" that is read by other proteins to regulate gene expression. smu.edu The synthesis of histone tail peptides with precisely placed methyl-arginine marks is essential for deciphering this code.

Using this compound, researchers can synthesize specific segments of histone tails, such as histone H3 or H4, containing monomethylated arginine at known sites (e.g., H4R3me1). These synthetic peptides are then used as probes in various assays to:

Identify "reader" proteins that specifically bind to monomethylated arginine.

Characterize the binding affinity and specificity of these reader domains (e.g., Tudor, Chromo, MBT domains). embopress.org

Screen for small molecule inhibitors that can block these interactions, which is a promising avenue for cancer therapy. sigmaaldrich.com

Peptide microarrays, featuring a library of histone peptides with different combinations of PTMs, are powerful tools for high-throughput screening of these interactions. nih.gov

The synthesis of full-length histones or specific histone tail peptides containing monomethylarginine allows for detailed biochemical and structural studies. Using SPPS with reagents like this compound, scientists can create the necessary tools to investigate the functional consequences of arginine methylation. tandfonline.com

For example, a synthetic histone H4 peptide monomethylated at arginine 3 (H4R3me1) can be used to study how this mark influences the activity of enzymes that add or remove other nearby modifications, a phenomenon known as PTM crosstalk. It can also be used to investigate how H4R3me1 affects chromatin structure and gene transcription. Studies have shown that the methylation state of H4R3, whether symmetric or asymmetric dimethylation, has different functional outcomes, with one generally leading to gene repression and the other to activation. tandfonline.com The monomethylated state, introduced by this compound, is the crucial precursor to both of these states.

Research Example: Interaction of Reader Domains with Modified Histone Peptides

Histone Peptide SequenceModificationReader DomainBinding Affinity (Kd)Key Finding
H3 (1-15)K4me3TAF1-BB~5.2 µMTAF1, a component of the TFIID transcription factor, recognizes trimethylated lysine 4 on histone H3. scienceopen.com
H4 (16-25)K20me3SPIN1~12 µMThe Spindlin1 (SPIN1) Tudor domain, known to bind H3K4me3, also recognizes trimethylated lysine 20 on histone H4. nih.gov
H3 (1-15)K9me2BPTF-PB~1.5 µMThe BPTF tandem PHD and bromodomain binds with high affinity to histone H3 peptides with dimethylated lysine 9. scienceopen.com
H4 (1-21)R3me2sDNMT3AN/ASymmetric dimethylation of H4R3 by the enzyme PRMT5 recruits the DNA methyltransferase DNMT3A to repress gene transcription. tandfonline.com

This table is interactive and provides examples of reader domain interactions with methylated histone peptides. Kd values are approximate and can vary based on assay conditions. N/A indicates an interaction where a specific binding affinity was not the primary reported metric.

Bioconjugation Strategies Utilizing this compound

The strategic incorporation of N-methylated arginine residues into peptides using this compound offers distinct advantages in the realm of bioconjugation, where peptides are linked to other molecules to create sophisticated functional constructs.

A significant application of peptides containing N-methylated arginine lies in the development of targeted drug delivery systems. Arginine-rich cell-penetrating peptides (CPPs) are known for their ability to traverse cellular membranes and deliver various molecular cargoes. nih.govmdpi.com The introduction of N-methylarginine via this compound can enhance the enzymatic stability and cell-penetrating efficacy of these peptides. nih.gov This modification can lead to more robust and efficient delivery vehicles for therapeutic agents, including small molecule drugs, nucleic acids, and proteins, to specific cells or tissues.

Research FocusKey FindingsReference
Nα-Methylation of Arginine in CPPsNα-methylation of oligoarginine peptides can enhance their cell-permeability. sigmaaldrich.com
Arginine-Rich CPPs for Drug DeliveryArginine-rich CPPs can induce macropinocytosis to enhance cellular uptake of drug-loaded nanovesicles. mdpi.com
Stability of N-Methylated PeptidesN-methylation of the peptide backbone can significantly improve metabolic stability. nih.gov

Research in Protein Engineering and Structure-Activity Relationships

The ability to incorporate N-methylated arginine into proteins and peptides using this compound is a valuable tool for protein engineers and medicinal chemists seeking to fine-tune the properties and functions of these biomolecules.

Protein engineering aims to create novel proteins with improved or altered characteristics. The incorporation of N-methylarginine can confer enhanced resistance to proteolytic degradation, a critical factor for the therapeutic utility of peptides and proteins. cem.com The methylation of the guanidino group can also subtly alter the steric and electronic properties of the arginine side chain, potentially influencing protein folding, stability, and solubility. While extensive studies specifically using this compound for the wholesale modification of large proteins are still emerging, the principle of using N-methylated amino acids to enhance protein stability is well-established. nih.gov

Modification StrategyEffect on Protein/Peptide PropertyRelevant Research Context
N-methylation of peptide backboneIncreased resistance to proteasesDevelopment of more stable peptide therapeutics. cem.com
Incorporation of N-methylated amino acidsImproved bioavailability and pharmacokinetic propertiesMedicinal chemistry and drug discovery. cem.com
N-methylation of arginineAltered peptide conformation and receptor selectivityStructure-activity relationship studies. nih.gov

Arginine methylation is a key post-translational modification that plays a crucial role in regulating protein-protein interactions. nih.gov The synthesis of peptides containing N-methylarginine using this compound allows researchers to create specific probes to investigate these interactions. By systematically replacing arginine with N-methylarginine in peptide sequences that are known to bind to specific protein domains, such as Tudor domains, scientists can dissect the contribution of this modification to the binding affinity and specificity. nih.gov This approach provides valuable insights into the molecular mechanisms governing cellular signaling pathways and can aid in the design of molecules that modulate these interactions for therapeutic purposes.

Research AreaKey Findings on Arginine MethylationSignificance
Tudor Domain RecognitionTudor domains can specifically recognize symmetrically dimethylated arginine (sDMA) residues.Elucidates the mechanism of sDMA-dependent protein-protein interactions. sigmaaldrich.com
Regulation of Protein FunctionArginine methylation can act as a molecular switch to modulate protein interactions and functions.Provides a basis for understanding the role of this PTM in cellular processes. nih.gov
Synthetic Peptide ProbesPeptides containing methylated arginine are crucial tools for studying the binding specificities of methyl-arginine "reader" domains.Enables detailed investigation of epigenetic regulation and signaling pathways.

Development of Peptide-Based Materials

The self-assembly of peptides into well-ordered nanostructures is a burgeoning field in materials science, with applications ranging from tissue engineering to drug delivery. The incorporation of N-methylated arginine into these peptides can influence their self-assembly properties and the characteristics of the resulting biomaterials.

Research has shown that arginine methylation can regulate the self-assembly of peptides, leading to distinct nanostructures compared to their non-methylated counterparts. nih.gov This suggests that this compound can be used as a tool to control the formation of peptide-based materials, such as hydrogels. By strategically placing N-methylarginine within a self-assembling peptide sequence, it may be possible to tune the mechanical properties, fibrillar morphology, and biological activity of the resulting hydrogel. nih.gov While the field is still in its early stages, the potential to create novel biomaterials with tailored properties through the precise incorporation of N-methylated arginine is a promising area of future research. frontiersin.orgnih.gov

Future Perspectives and Challenges in this compound Chemistry

The unique structural characteristics of this compound, namely the N-α-methylation and the bulky Pbf protecting group on the guanidino side chain, present both opportunities and significant challenges in peptide synthesis. While enabling the creation of peptides with enhanced therapeutic properties, its use necessitates ongoing research to address issues related to production costs, environmental impact, and synthetic efficiency. The future of peptide chemistry involving this specialized amino acid derivative will likely focus on overcoming these hurdles to unlock its full potential in research and pharmaceutical development.

One of the primary cost drivers is the price of the raw materials, particularly the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) required for protecting the arginine side chain. google.com The synthesis of Pbf-Cl is complex, contributing to its high price. Furthermore, the introduction of the N-methyl group adds several steps to the synthetic route, further increasing labor and material costs. researchgate.net In solid-phase peptide synthesis (SPPS), the cost of high-quality protected amino acids is a major component of the total raw material expenses. excedr.com

Strategies to improve cost-efficiency are actively being explored. One approach focuses on optimizing the synthesis of the derivative itself. For instance, research has aimed to reduce the amount of expensive Pbf-Cl required, as traditional methods often use a significant excess of this reagent. google.com Additionally, developing more efficient, shorter synthetic routes for N-methylated amino acids is a key area of investigation. researchgate.net

Table 1: Key Cost Drivers in Large-Scale this compound Utilization

Cost DriverDescriptionPotential for Cost Reduction
Pbf-Cl Reagent The high cost of this bulky protecting group is a major factor.Optimization of synthetic routes to reduce the required equivalents of Pbf-Cl.
Multi-step Synthesis The introduction of the N-methyl group and Pbf protection involves a lengthy synthetic process.Development of more convergent and efficient synthetic pathways.
Coupling Efficiency The steric hindrance of the molecule may require larger excesses during peptide synthesis.Use of advanced coupling reagents and technologies to improve efficiency and reduce waste.
Solvent Consumption Large volumes of solvents are used in both the synthesis of the derivative and in SPPS.Implementation of greener, recyclable solvents and more efficient synthesis protocols.
Purification The complexity of peptides containing this derivative can lead to more challenging and costly purification.Optimization of synthesis to yield purer crude products, simplifying purification.

The environmental impact of peptide synthesis is a growing concern, primarily due to the large volumes of hazardous solvents and reagents used. The principles of green chemistry are increasingly being applied to peptide synthesis to reduce waste, improve safety, and enhance sustainability. rsc.org These efforts are particularly relevant to the use of this compound, as both its synthesis and its application in SPPS traditionally rely on solvents with significant environmental and health concerns.

A major focus of greening peptide synthesis is the replacement of commonly used polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). acs.orgcsic.es These solvents are effective for SPPS but are classified as hazardous. researchgate.net Research has identified several greener alternatives, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and propylene (B89431) carbonate. acs.orgsemanticscholar.org Studies have shown that many common Fmoc-amino acid derivatives are soluble in these greener solvents, making them viable for use in automated synthesis. acs.org The challenge lies in optimizing reaction conditions to ensure high coupling efficiency and purity in these alternative solvent systems. The use of binary mixtures of green solvents is also being explored to fine-tune solvent properties for specific applications in SPPS. rsc.org

Beyond solvent replacement, other strategies are being developed to make the use of this compound more sustainable. These include:

Water-Based Synthesis: The development of water-soluble protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, enables peptide synthesis to be performed in aqueous conditions, drastically reducing the reliance on organic solvents. nih.gov

Efficient Reagents and Processes: The use of more efficient coupling reagents that reduce reaction times and the required excess of amino acids contributes to a greener process. unibo.it Additionally, moving from traditional batch processing to continuous flow systems can minimize waste. advancedchemtech.com The use of TFA-free cleavage protocols is another area of development to avoid the generation of hazardous waste. advancedchemtech.com

The synthesis of the Fmoc protecting group itself involves the use of hazardous chemicals like phosgene. nih.gov A truly green approach to peptide synthesis would also consider the lifecycle of all reagents, including the protecting groups. As the field of peptide chemistry advances, the integration of these green principles will be essential for the sustainable production of complex peptides containing this compound.

The incorporation of this compound into complex peptide sequences is often challenging due to significant steric hindrance. This hindrance arises from two sources: the bulky Pbf group protecting the guanidino side chain and the N-α-methyl group. chempep.compeptide.com This combined steric bulk can impede the approach of the activated amino acid to the growing peptide chain, leading to incomplete or slow coupling reactions. This is particularly problematic when coupling to another N-methylated residue. peptide.com

To overcome these challenges, a variety of advanced coupling reagents and techniques have been developed. The choice of coupling reagent is critical for achieving high yields and purity. While standard reagents may be insufficient, more potent activating agents have shown greater success.

Comparative Strategies for Coupling Sterically Hindered Residues:

Uronium/Guanidinium Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) are commonly used for difficult couplings. nih.govrsc.org HATU, in particular, is often effective for coupling N-methylated amino acids. peptide.com COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another powerful reagent with coupling efficiencies comparable to HATU and is well-suited for microwave-assisted SPPS. bachem.com

Phosphonium (B103445) Reagents: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective for hindered couplings. sigmaaldrich.com PyAOP has been successfully used in the synthesis of peptides containing other sterically demanding amino acids. researchgate.net

Microwave-Assisted Synthesis: The application of microwave energy has become a valuable tool for accelerating peptide synthesis, especially for difficult sequences. nih.govspringernature.com Microwave heating can significantly shorten coupling times, often from hours to minutes, and can help to overcome the kinetic barriers associated with steric hindrance. sigmaaldrich.cnresearchgate.net For arginine residues, careful control of microwave conditions is necessary to minimize side reactions such as lactam formation. sigmaaldrich.cn

Optimized Reaction Conditions: In addition to advanced reagents, optimizing the reaction conditions is crucial. This can include double or even triple coupling cycles to ensure the reaction goes to completion. peptide.com The choice of base can also influence the outcome of the coupling reaction, with more hindered bases sometimes offering advantages in minimizing side reactions. acs.org

Table 2: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent ClassExamplesAdvantagesConsiderations
Uronium/Guanidinium HATU, HBTU, HCTU, COMUHigh reactivity, effective for N-methylated residues.Potential for side reactions if not used under optimal conditions.
Phosphonium PyBOP, PyAOPHigh efficiency for difficult couplings, including to N-methylated amino acids.Can be more expensive than some other reagents.
Carbodiimides DCC, DICCost-effective.Generally less effective for highly hindered couplings; DCC can produce an insoluble urea (B33335) byproduct. bachem.com

The synthesis of peptides with multiple N-methylated residues or sequences prone to aggregation presents a cumulative challenge. In such cases, a combination of strategies, such as the use of a high-efficiency coupling reagent like HATU or PyAOP in conjunction with microwave irradiation, may be necessary to achieve the desired product in acceptable purity and yield. peptide.combachem.com Ongoing research continues to refine these methods and develop new reagents to further improve the synthesis of increasingly complex and sterically demanding peptides.

Compound Name Reference Table

Abbreviation/Common NameFull Chemical Name
This compound N-α-(9-Fluorenylmethoxycarbonyl)-N-ω-methyl-N-ω'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine
Pbf-Cl 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride
DMF N,N-Dimethylformamide
NMP N-Methyl-2-pyrrolidone
2-MeTHF 2-Methyltetrahydrofuran
CPME Cyclopentyl methyl ether
GVL γ-Valerolactone
Smoc 2,7-Disulfo-9-fluorenylmethoxycarbonyl
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
HBTU O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
DCC N,N'-Dicyclohexylcarbodiimide
DIC N,N'-Diisopropylcarbodiimide
TFA Trifluoroacetic acid

Q & A

Q. What are the critical parameters for optimizing Fmoc-Arg(Me,Pbf)-OH coupling efficiency in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Coupling efficiency depends on reaction stoichiometry, solvent choice, and temperature. For example, using N-butylpyrrolidinone (NBP) as a solvent with a 1:1:1 molar ratio of this compound/DIC/Oxyma at 45°C achieved >95% coupling efficiency . Lower temperatures (room temperature) may reduce reaction rates, while higher temperatures (60°C) risk side reactions. Pre-activation of the amino acid for 1–2 minutes before coupling is recommended to enhance reactivity.

Q. How should researchers validate the purity of this compound batches for peptide synthesis?

  • Methodological Answer : Use HPLC and TLC for purity assessment. Commercial batches typically report ≥95% purity (HPLC) and ≥98% (TLC) . For in-lab validation, dissolve 1 mg/mL in DMF and analyze via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Compare retention times with certified reference standards to detect impurities like deprotected arginine or residual solvents.

Q. What storage conditions ensure the stability of this compound?

  • Methodological Answer : Store at -15°C to -25°C in a desiccator to prevent hydrolysis of the Pbf and Fmoc groups . For short-term use (1–2 weeks), aliquots can be kept at 2–8°C with desiccant. Monitor for color changes (white to yellow indicates degradation) and re-test purity before critical syntheses.

Advanced Research Questions

Q. How does the Pbf protecting group in this compound influence TFA-mediated deprotection kinetics compared to Pmc?

  • Methodological Answer : The Pbf group is removed 1–2 times faster with TFA than Pmc, reducing exposure time and minimizing side reactions (e.g., Trp oxidation). To validate, conduct comparative cleavage studies using 95% TFA/2.5% H2O/2.5% TIS, monitoring deprotection via LC-MS at 15-minute intervals . Note that incomplete deprotection may require extended cleavage times for sequences with multiple Arg residues.

Q. What strategies mitigate low coupling yields of this compound in sterically hindered peptide sequences?

  • Methodological Answer : Steric hindrance can be addressed by:
  • Double coupling : Repeat the coupling step with fresh reagents.
  • Pseudoproline dipeptides : Incorporate Ser(ΨMe,Mepro) or Thr(ΨMe,Mepro) to reduce backbone rigidity, improving accessibility for bulky residues like Arg(Me,Pbf) .
  • Microwave-assisted synthesis : Use 25–50 W microwave irradiation at 50°C to enhance reaction kinetics .

Q. How can researchers resolve contradictions in reported storage temperatures for this compound derivatives?

  • Methodological Answer : Storage recommendations vary by derivative (e.g., -25°C for Fmoc-Arg(Pbf)-OH vs. -15°C for this compound) due to differences in methyl group stability . Conduct accelerated stability studies: Store aliquots at 4°C, 25°C, and -20°C for 1–4 weeks, then analyze purity via HPLC. Use Arrhenius modeling to predict long-term stability.

Q. What mechanistic insights explain the formation of δ-lactam side products during this compound incorporation?

  • Methodological Answer : δ-lactamization occurs when the guanidine group reacts intramolecularly with the α-amine during prolonged coupling. To suppress this:
  • Optimize coupling time : Limit activation to <5 minutes.
  • Use additives : 0.1 M HOAt or 6-Cl-HOBt reduces lactam formation by stabilizing the active ester intermediate .
  • Monitor via LC-MS : Look for a mass shift of -17 Da (loss of NH3) to detect lactam byproducts.

Key Recommendations

  • Purity Validation : Always cross-check supplier COAs with in-house HPLC .
  • Synthesis Design : Use pseudoprolines and optimized coupling protocols for challenging sequences .
  • Contradiction Management : Replicate conflicting protocols in controlled experiments to identify context-dependent variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.